molecular formula C13H14F3NO3 B2808209 (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone CAS No. 1421513-81-6

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2808209
CAS No.: 1421513-81-6
M. Wt: 289.254
InChI Key: VGEFUJIAPVFKRO-UHFFFAOYSA-N
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Description

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone is a complex organic compound that features both a morpholine ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone typically involves the reaction of morpholine derivatives with trifluoromethyl-substituted benzaldehydes under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and reach its targets within cells.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Hydroxymethyl)morpholino)(2-chlorophenyl)methanone
  • (3-(Hydroxymethyl)morpholino)(2-methylphenyl)methanone
  • (3-(Hydroxymethyl)morpholino)(2-nitrophenyl)methanone

Uniqueness

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a drug candidate or biochemical tool.

Properties

IUPAC Name

[3-(hydroxymethyl)morpholin-4-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)11-4-2-1-3-10(11)12(19)17-5-6-20-8-9(17)7-18/h1-4,9,18H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEFUJIAPVFKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC=CC=C2C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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